

# An In-Depth Technical Guide to 3-(Tert-butoxy)propan-1-amine

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## Compound of Interest

Compound Name: **3-(Tert-butoxy)propan-1-amine**

Cat. No.: **B021220**

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This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(Tert-butoxy)propan-1-amine**, a compound of interest for researchers, scientists, and professionals in the field of drug development.

## Chemical Properties and Identifiers

**3-(Tert-butoxy)propan-1-amine** is a primary amine containing a tert-butoxy group. Its chemical structure and properties make it a versatile building block in organic synthesis.

Property	Value	Source
Molecular Formula	C7H17NO	<a href="#">[1]</a>
Molecular Weight	131.22 g/mol	<a href="#">[1]</a>
IUPAC Name	3-[(2-methylpropan-2-yl)oxy]propan-1-amine	
CAS Number	100364-10-1	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	1-Propanamine, 3-(1,1-dimethylethoxy)-, O-T-BUTYLOXYPROPYLAMINE, 3-[(2-methylpropan-2-yl)oxy]propan-1-amine	<a href="#">[1]</a> <a href="#">[2]</a>

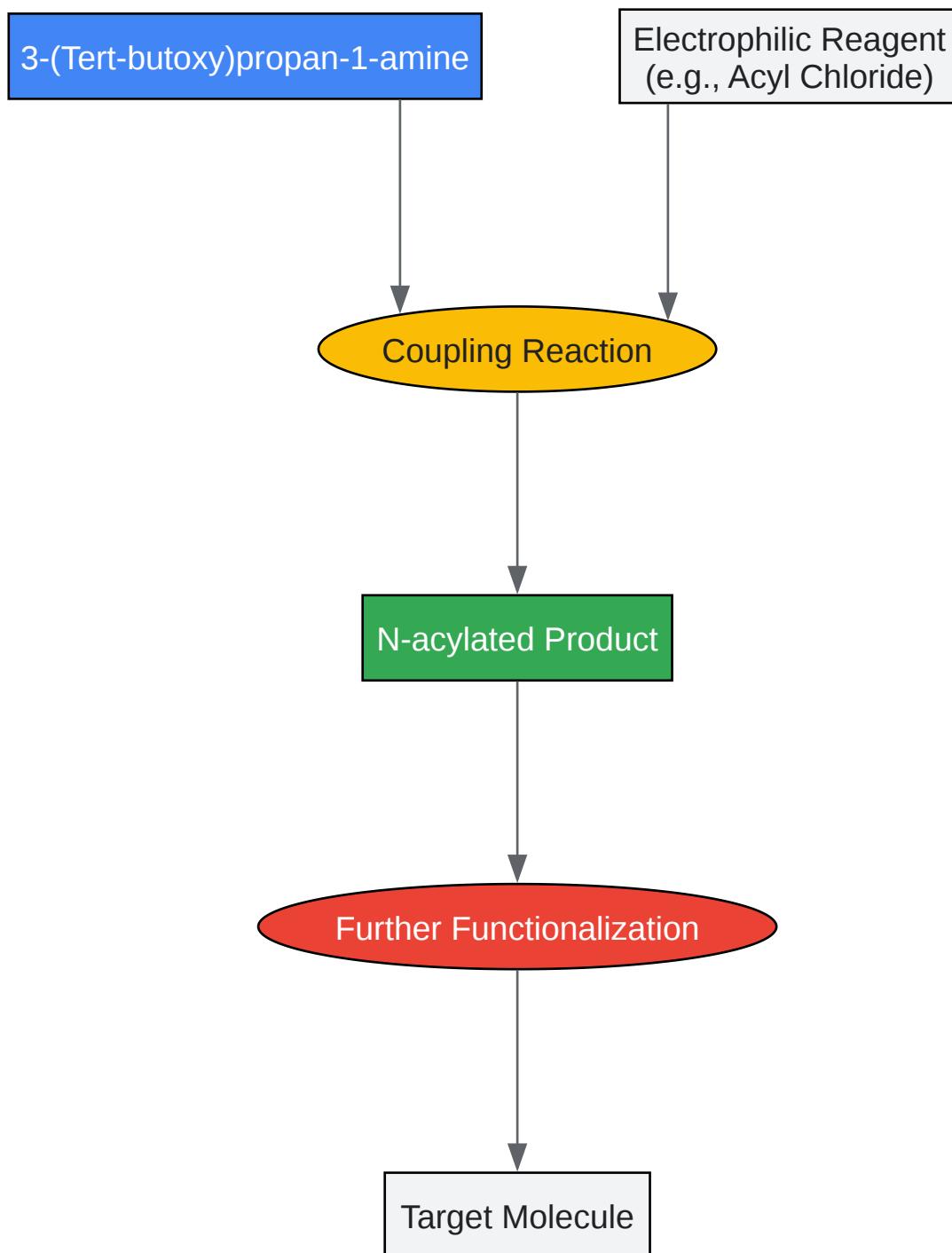
## Physicochemical Data

A summary of the key physicochemical properties is presented below, offering insights into the compound's behavior in various experimental settings.

Property	Value
Computed XLogP3	0.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	4
Exact Mass	131.131014166 Da
Monoisotopic Mass	131.131014166 Da

## Logical Relationship: Synthesis Precursor

The following diagram illustrates the role of **3-(Tert-butoxy)propan-1-amine** as a precursor in a hypothetical synthetic pathway, a common application in drug discovery and development.



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Caption: Synthetic pathway utilizing **3-(Tert-butoxy)propan-1-amine**.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available

data and should be used in conjunction with other validated sources. Experimental protocols should be developed and validated in a laboratory setting.

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## References

- 1. 3-(Tert-butoxy)propan-1-amine | C7H17NO | CID 16218572 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
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